molecular formula C13H19N3O2 B14765998 Methyl 2-amino-3-(4-methylpiperazin-1-yl)benzoate

Methyl 2-amino-3-(4-methylpiperazin-1-yl)benzoate

Katalognummer: B14765998
Molekulargewicht: 249.31 g/mol
InChI-Schlüssel: FMTRGQGARBRVLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-amino-3-(4-methylpiperazin-1-yl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, an amino group, and a 4-methylpiperazin-1-yl substituent on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3-(4-methylpiperazin-1-yl)benzoate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-amino-3-nitrobenzoic acid.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Esterification: The resulting 2-amino-3-aminobenzoic acid is then esterified with methanol in the presence of a catalyst like sulfuric acid to form Methyl 2-amino-3-aminobenzoate.

    Substitution: Finally, the amino group is substituted with 4-methylpiperazine through a nucleophilic substitution reaction, yielding this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to the corresponding alcohol.

    Substitution: Introduction of various substituents at the amino group.

Wissenschaftliche Forschungsanwendungen

Methyl 2-amino-3-(4-methylpiperazin-1-yl)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and as a building block for various industrial processes.

Wirkmechanismus

The mechanism of action of Methyl 2-amino-3-(4-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The 4-methylpiperazin-1-yl group can enhance binding affinity and selectivity towards certain biological targets, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

    Methyl 2-amino-3-(4-piperazin-1-yl)benzoate: Similar structure but lacks the methyl group on the piperazine ring.

    Methyl 2-amino-3-(4-ethylpiperazin-1-yl)benzoate: Similar structure with an ethyl group instead of a methyl group on the piperazine ring.

    Methyl 2-amino-3-(4-phenylpiperazin-1-yl)benzoate: Similar structure with a phenyl group on the piperazine ring.

Uniqueness: Methyl 2-amino-3-(4-methylpiperazin-1-yl)benzoate is unique due to the presence of the 4-methylpiperazin-1-yl group, which can influence its binding properties and biological activity. This structural feature can enhance its selectivity and potency in various applications compared to similar compounds.

Eigenschaften

Molekularformel

C13H19N3O2

Molekulargewicht

249.31 g/mol

IUPAC-Name

methyl 2-amino-3-(4-methylpiperazin-1-yl)benzoate

InChI

InChI=1S/C13H19N3O2/c1-15-6-8-16(9-7-15)11-5-3-4-10(12(11)14)13(17)18-2/h3-5H,6-9,14H2,1-2H3

InChI-Schlüssel

FMTRGQGARBRVLS-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC1)C2=CC=CC(=C2N)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.